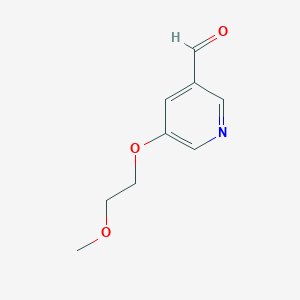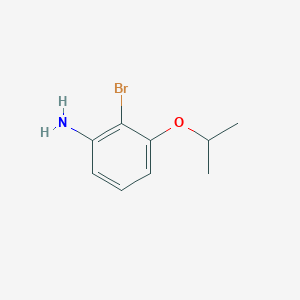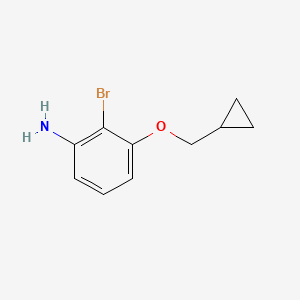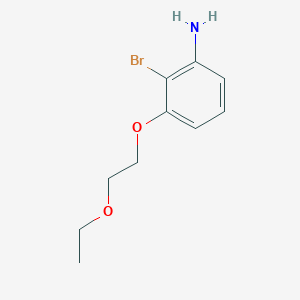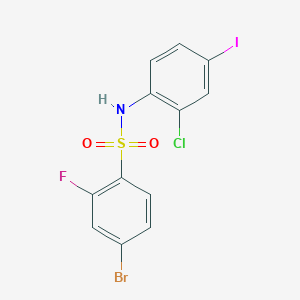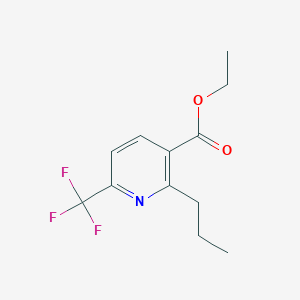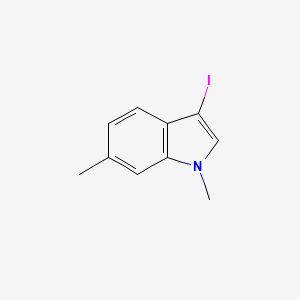
Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate is an organic compound with the molecular formula C11H12BrNO5 It is a derivative of phenoxypropanoate, characterized by the presence of a bromo and nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate typically involves the reaction of 2-bromo-3-nitrophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and reaction conditions may be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions: Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: 2-(2-bromo-3-aminophenoxy)propanoate.
Ester Hydrolysis: 2-(2-bromo-3-nitrophenoxy)propanoic acid.
科学研究应用
Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate depends on its chemical reactivity. The bromo group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction. These reactions can modify the compound’s structure, leading to different biological or chemical activities. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 2-(2-nitrophenoxy)propanoate: Lacks the bromo group, affecting its reactivity and applications.
Ethyl 2-(2-bromo-4-nitrophenoxy)propanoate: Another isomer with different substitution pattern.
Uniqueness: Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate is unique due to the specific positioning of the bromo and nitro groups, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing groups on the phenyl ring makes it a versatile intermediate for further chemical transformations.
属性
IUPAC Name |
ethyl 2-(2-bromo-3-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-9-6-4-5-8(10(9)12)13(15)16/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQHMVKJMVFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
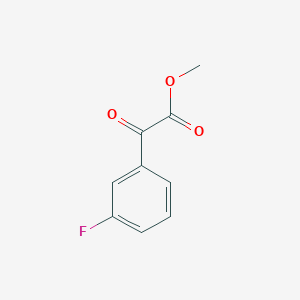
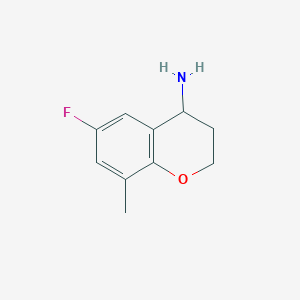
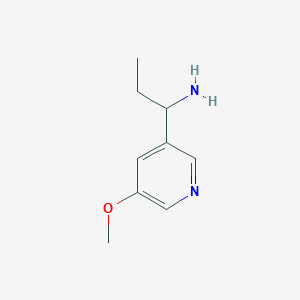
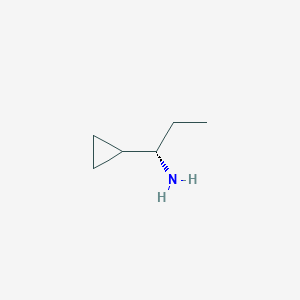
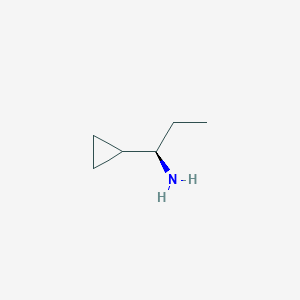
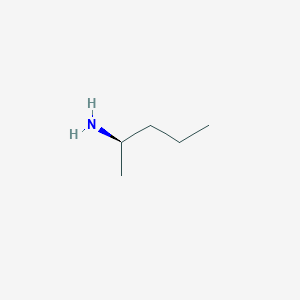
![tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B7978814.png)
